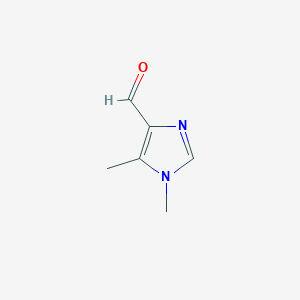

1,5-Dimethyl-1H-imidazole-4-carbaldehyde

Beschreibung

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde has been extensively characterized through computational and experimental methods, revealing important structural parameters that define its three-dimensional architecture. The compound features a planar five-membered imidazole ring structure with two nitrogen atoms positioned at non-adjacent locations within the heterocycle. X-ray crystallographic analysis techniques have proven instrumental in determining precise atomic positions and bond lengths within related imidazole compounds, providing methodological frameworks applicable to this specific derivative.

The crystallographic characterization reveals that the imidazole ring maintains planarity, consistent with aromatic character observed in related heterocyclic systems. The positioning of methyl substituents at the first and fifth positions creates specific steric interactions that influence the overall molecular conformation. The aldehyde functional group at the fourth position introduces additional structural complexity through its planar geometry and potential for hydrogen bonding interactions.

Computational studies utilizing density functional theory calculations have provided detailed geometric parameters for similar imidazole-carbaldehyde systems. These investigations demonstrate that the carbon-nitrogen bond lengths within the imidazole ring typically range between 1.32 and 1.35 angstroms, while carbon-carbon bonds exhibit lengths of approximately 1.38 angstroms. The aldehyde carbon-oxygen double bond characteristically measures around 1.21 angstroms, consistent with standard carbonyl bond lengths.

The three-dimensional conformational analysis reveals that methyl groups adopt positions that minimize steric hindrance while maintaining optimal electronic interactions with the aromatic system. Crystallographic data from related compounds indicate that the dihedral angles between substituents and the imidazole plane typically range from 0 to 15 degrees, reflecting the balance between steric and electronic factors.

Electronic Structure and Orbital Configuration

The electronic structure of this compound exhibits characteristic features of aromatic heterocyclic systems with significant implications for chemical reactivity and stability. Computational investigations using density functional theory methods have provided detailed insights into the orbital configuration and electronic distribution within the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals important aspects of the compound's electronic character and potential reactivity patterns.

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital exhibits significant electron density localization on the imidazole ring system, particularly concentrated on nitrogen atoms and carbon positions adjacent to these heteroatoms. The electron distribution pattern indicates enhanced nucleophilic character at specific ring positions, consistent with typical imidazole reactivity. The lowest unoccupied molecular orbital shows primary localization on the aldehyde carbon and adjacent imidazole carbon atoms, suggesting these sites as potential electrophilic reaction centers.

The energy gap between highest occupied and lowest unoccupied molecular orbitals provides important information regarding molecular stability and reactivity. Related imidazole-aldehyde systems exhibit energy gaps ranging from 4.2 to 4.8 electron volts, indicating substantial electronic stability. These values suggest reduced susceptibility to thermal decomposition and enhanced chemical stability under standard laboratory conditions.

Natural bond orbital analysis reveals the electronic environment around individual atoms within the structure. The nitrogen atoms in the imidazole ring exhibit partial negative charges ranging from -0.3 to -0.5 elementary charge units, while carbon atoms show variable charge distributions depending on their position relative to heteroatoms and substituents. The aldehyde carbon displays a partial positive charge of approximately +0.4 elementary charge units, confirming its electrophilic nature.

Molecular electrostatic potential mapping provides visualization of charge distribution across the molecular surface. These calculations indicate regions of negative electrostatic potential concentrated around nitrogen atoms and the aldehyde oxygen, while positive potential regions appear near hydrogen atoms attached to carbon centers. This charge distribution pattern influences intermolecular interactions and determines preferred orientations in crystal packing arrangements.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry, influencing both physical properties and chemical reactivity patterns. Imidazole rings characteristically exhibit tautomeric equilibria involving hydrogen migration between nitrogen atoms, creating multiple resonance forms that contribute to overall molecular stability. The specific substitution pattern in this compound introduces additional complexity to tautomeric behavior through electronic and steric effects of methyl substituents.

The parent imidazole ring system demonstrates classical tautomerism involving hydrogen atom migration between the two nitrogen atoms, creating equivalent resonance structures. However, the presence of methyl groups at positions one and five in this derivative significantly alters the tautomeric equilibrium by eliminating one potential tautomeric form. The nitrogen atom at position one, bearing a methyl substituent, cannot participate in hydrogen migration, effectively constraining the system to a single tautomeric form.

Resonance stabilization within the imidazole ring contributes significantly to the overall stability of the compound. The aromatic character arises from delocalization of six π-electrons across the five-membered ring system, with contributions from both nitrogen atoms and three carbon atoms. This electronic delocalization creates partial double bond character in carbon-nitrogen and carbon-carbon bonds, resulting in shortened bond lengths and increased stability compared to non-aromatic systems.

The aldehyde functional group participates in additional resonance interactions through conjugation with the aromatic ring system. Extended π-conjugation between the aldehyde carbon and the imidazole ring enhances overall molecular stability while influencing electronic properties such as absorption spectra and reactivity patterns. This conjugation effect typically results in bathochromic shifts in ultraviolet absorption compared to isolated carbonyl groups.

Nuclear magnetic resonance spectroscopy provides experimental evidence for tautomeric behavior and resonance effects in imidazole systems. Carbon-13 nuclear magnetic resonance chemical shifts for imidazole carbons typically appear in characteristic ranges reflecting their electronic environment and tautomeric state. The aldehyde carbon exhibits chemical shifts around 160-180 parts per million, consistent with carbonyl carbon environments influenced by aromatic conjugation.

Environmental factors such as solvent polarity and temperature significantly influence tautomeric equilibria in imidazole systems. Polar solvents tend to stabilize specific tautomeric forms through hydrogen bonding interactions, while temperature variations affect the energy barriers between different tautomeric states. These environmental dependencies must be considered when analyzing structural properties and predicting chemical behavior.

Eigenschaften

IUPAC Name |

1,5-dimethylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAGVUDVRGWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview

A well-documented approach involves starting from 4-methyl-1H-imidazole-5-carbaldehyde and selectively methylating the nitrogen atoms on the imidazole ring. The key step is the reaction of the starting material with sodium hydride (NaH) followed by methyl iodide (CH3I) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Experimental Procedure and Findings

- Sodium hydride (60% dispersion, 2.179 g, 0.0908 mol) is added to 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry THF (120 mL) at room temperature and stirred for 30 minutes.

- Methyl iodide (5.65 mL, 0.0908 mol) is then added, and the mixture is stirred at room temperature for 20 hours.

- The reaction mixture separates into solid and liquid phases; the THF phase is isolated, and the solid phase is washed multiple times with chloroform.

- Organic phases are combined, dried, and evaporated to yield a brownish-yellow oily substance.

- Purification by column chromatography on silica gel using ethyl acetate yields this compound as a yellow oily solid with a 59% yield.

- Characterization by ^1H NMR shows methyl signals at δ 2.46 and 3.60 ppm, consistent with methyl groups on the imidazole ring.

- Mass spectrometry confirms the molecular ion peak at m/z = 215 (M)+, matching the expected molecular weight (C13H14N2O, 214.11 g/mol).

This method demonstrates a straightforward alkylation of the imidazole nitrogen, allowing for selective dimethylation while preserving the aldehyde group intact.

Alternative Alkylation with Benzyl Halides

The same starting material (4-methyl-5-imidazole carbaldehyde) can be alkylated with benzyl halides such as 2-chlorobenzyl bromide under similar conditions (NaH in dry DMF), yielding 1-(2-chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde derivatives. This illustrates the versatility of the methylation step and potential for further functionalization.

Summary Table of Preparation Methods

| Step/Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Methylation with NaH/CH3I | NaH (60%), THF, RT, 20 h; CH3I (2 eq) | 59 | Selective dimethylation at N-1 and N-3 |

| Alkylation with benzyl halides | NaH, DMF, RT, 24 h; 2-chlorobenzyl bromide | Variable | Produces benzylated derivatives |

| Cycloaddition of imidoyl chlorides | Ethyl isocyanoacetate, CuCl catalyst | Variable | For diaryl imidazole-4-carboxylates (related) |

| Formylation (starting material) | Starting from 4-methyl-1H-imidazole-5-carbaldehyde | N/A | Aldehyde group present prior to methylation |

Analytical and Characterization Data

- [^1H NMR Spectroscopy](pplx://action/followup): Methyl signals at δ 2.46 and 3.60 ppm confirm methyl groups on nitrogen atoms.

- Mass Spectrometry: Molecular ion peak at m/z 215 confirms molecular weight.

- Purity and Yield: Column chromatography purification yields up to 59% of the desired product as a yellow oily solid.

Research Findings and Implications

- The selective methylation of the imidazole nitrogen atoms in the presence of an aldehyde group is feasible using sodium hydride and methyl iodide under mild conditions.

- The aldehyde functional group remains intact, providing a reactive site for further synthetic transformations.

- The methodology is adaptable to other alkyl groups, enabling the synthesis of a variety of substituted imidazole derivatives.

- These derivatives have potential applications in medicinal chemistry as building blocks for biologically active molecules.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.

Reduction: 1,5-Dimethyl-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1,5-Dimethyl-1H-imidazole-4-carbaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be used in developing drugs targeting various diseases, including neurological disorders and infectious diseases.

Case Study: Antibacterial Activity

A study highlighted the synthesis of imidazole derivatives that exhibited significant antibacterial activity against Helicobacter pylori, a common pathogen responsible for gastric ulcers. The compound was used as a precursor for synthesizing hybrids that showed effective inhibition of both metronidazole-sensitive and resistant strains .

Organic Synthesis

This compound is frequently employed in organic synthesis due to its ability to act as a building block for creating diverse chemical structures. Its reactivity facilitates the formation of complex heterocyclic compounds.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | 1,5-Diaryl-1H-imidazole-4-carboxylates | 64 | |

| Acylation | 1,5-Diaryl-1H-imidazole-4-carbohydrazides | 68-83 |

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its role in understanding biological processes at a molecular level is critical for drug development.

Case Study: HIV Research

Research involving this compound demonstrated its potential in designing inhibitors for HIV integrase. Compounds synthesized from it were evaluated for their inhibitory effects on HIV replication, showing moderate antiviral activity with cytotoxicity assessments indicating safe dosage levels .

Material Science

The compound is also applied in material science for developing novel materials, including polymers and coatings. Its incorporation enhances properties such as durability and resistance to environmental factors.

Example Application

Functionalized polymers developed using this compound exhibit improved mechanical properties and thermal stability, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used in various techniques such as chromatography to identify and quantify other substances accurately. Its properties facilitate the detection of trace amounts of compounds in complex mixtures.

Application Overview

The use of this compound has been documented in several analytical methods that require precise quantification of active ingredients in pharmaceutical formulations .

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The imidazole ring can also interact with various molecular targets, modulating their function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Boiling Point: Not explicitly reported, but comparable imidazole derivatives with aldehyde substituents typically range between 200–300 °C.

- Synthesis: Cycloaddition of ethyl isocyanoacetate with imidoyl chlorides, followed by functional group interconversion .

- Applications : Primarily serves as an intermediate in pharmaceutical and agrochemical synthesis, though specific biological activity data for this compound remain underexplored .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between 1,5-Dimethyl-1H-imidazole-4-carbaldehyde and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 368833-95-8 | C₆H₈N₂O | 124.142 | 1.114 | 1-Me, 5-Me, 4-CHO |

| 1-Methyl-1H-imidazole-4-carbaldehyde | 68282-53-1 | C₅H₆N₂O | 110.11 | 1.12 | 1-Me, 4-CHO |

| 5-Methyl-1H-imidazole-4-carbaldehyde | 56671-67-1 | C₅H₆N₂O | 110.11 | 1.10 | 5-Me, 4-CHO |

| 2,3-Dimethylimidazole-4-carbaldehyde | 24134-12-1 | C₆H₈N₂O | 124.14 | 1.09 | 2-Me, 3-Me, 4-CHO |

| 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | 80304-42-3 | C₇H₈N₂O₂ | 154.15 | 1.25 | 1-Me, 5-Me, 4-COOH |

Notes:

Purity and Commercial Availability

Commercial suppliers (e.g., Combi-Blocks) list this compound at 97% purity , comparable to analogs like 2,3-Dimethylimidazole-4-carbaldehyde (96%) and 1-Methyl-1H-imidazole-4-carbaldehyde (95%) .

Biologische Aktivität

1,5-Dimethyl-1H-imidazole-4-carbaldehyde (DMIA) is a compound of significant interest in biochemical and pharmaceutical research. Its structure, featuring an imidazole ring and an aldehyde functional group, contributes to its diverse biological activities. This article reviews the biological activity of DMIA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

- Molecular Formula: C6H8N2O

- Key Functional Groups: Imidazole ring, aldehyde group

The aldehyde functional group enhances DMIA's reactivity, allowing it to participate in various biochemical reactions. DMIA is known to interact with enzymes and proteins, facilitating processes such as reductive amination when combined with amines in the presence of reducing agents like sodium borohydride .

Mechanism of Action:

DMIA's biological activity can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This property allows it to act as an electrophilic agent in biochemical pathways, influencing enzyme activity and metabolic processes. Notably, DMIA has been investigated for its potential role as an intermediate in synthesizing biologically active compounds .

Medicinal Chemistry

-

Synthesis of Pharmaceuticals:

DMIA serves as a crucial intermediate in developing various pharmaceutical agents targeting neurological disorders and cancer therapeutics. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators . -

Antimicrobial Activity:

Recent studies have indicated that imidazole derivatives, including DMIA, exhibit antimicrobial properties. For instance, compounds derived from DMIA have shown efficacy against various bacterial strains, suggesting potential applications in treating infections . -

Enzyme Inhibition:

Research indicates that DMIA can inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have been tested for inhibitory effects on enzymes like GPX4, which plays a critical role in cellular redox homeostasis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of DMIA derivatives in vitro. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMIA Derivative A | MCF-7 (Breast) | 15 |

| DMIA Derivative B | A549 (Lung) | 20 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of DMIA derivatives was assessed against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| DMIA Derivative C | 8 | Vancomycin | 0.5 |

Q & A

Q. What are the common synthetic routes for preparing 1,5-Dimethyl-1H-imidazole-4-carbaldehyde?

The synthesis of imidazole derivatives like 1,5-dimethyl variants often involves α-isocyanoacetates as key intermediates. A copper(I)-catalyzed three-component reaction between α-isocyanoacetates, amines, and aldehydes is widely used (e.g., using CuI/pyridine in MeOH at 50°C) . Alternative methods include base-promoted cyclization under transition-metal-free conditions, which avoids catalyst contamination but may require optimization of base strength and solvent polarity .

Table 1: Synthetic Methods for Analogous Imidazole Derivatives

| Substrate | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl α-isocyanoacetate | CuI, pyridine, MeOH, 50°C | 32–85% | |

| Amidines + ketones | KOtBu, DMSO, 80°C | 60–75% | |

| Diaryl imidoyl chlorides | Et3N, THF, reflux | 38–41% |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and purity . X-ray crystallography using programs like SHELX and visualization tools like ORTEP-3 provides unambiguous structural confirmation. For example, SHELXL refines crystallographic data against high-resolution diffraction patterns, while graph set analysis (e.g., hydrogen-bonding networks) ensures accurate intermolecular interaction mapping .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. For imidazole derivatives:

- Step 1: Validate NMR assignments using 2D techniques (COSY, HSQC) to confirm connectivity .

- Step 2: Cross-validate with crystallography (SHELX refinement) and hydrogen-bonding analysis (graph set theory) .

- Step 3: Reconcile differences by assessing solvent effects or temperature-dependent NMR studies.

Example: In 1,5-diaryl imidazoles, steric hindrance may distort solution-state conformations, whereas crystal structures reflect thermodynamically stable forms .

Q. What strategies optimize reaction yields for 1,5-dimethylimidazole derivatives?

Yield optimization depends on:

- Catalyst Selection: Copper(I) catalysts (CuI) improve cyclization efficiency but may require ligand additives (e.g., pyridine) .

- Solvent Effects: Polar aprotic solvents (DMSO) enhance base-promoted reactions , while MeOH balances solubility and reactivity in Cu-mediated syntheses .

- Temperature Control: Elevated temperatures (50–80°C) accelerate imidazole ring closure but risk side reactions (e.g., hydrolysis) .

Table 2: Yield Optimization Case Studies

| Condition | Yield Improvement | Reference |

|---|---|---|

| CuI + pyridine vs. CuI alone | +25% | |

| DMSO vs. THF | +15% | |

| 50°C vs. RT | +30% |

Q. How do hydrogen-bonding networks influence crystallization and stability?

Imidazole derivatives often form N–H⋯O/N–H⋯N hydrogen bonds, dictating crystal packing. For example:

- Graph Set Analysis: Categorize hydrogen bonds into motifs (e.g., R₂²(8) rings) to predict stability .

- Impact on Solubility: Strong intermolecular bonds reduce solubility, necessitating polar solvents for recrystallization .

Case Study: 1,5-Diaryl imidazole-4-carboxylic acids exhibit dimeric hydrogen-bonded motifs in crystal lattices, enhancing thermal stability but complicating dissolution .

Methodological Recommendations

- Synthesis: Prioritize copper-catalyzed methods for scalability or transition-metal-free routes for purity .

- Characterization: Combine NMR (solution state) and X-ray crystallography (solid state) for robust validation .

- Data Analysis: Use SHELXPRO for macromolecular interfaces and graph set theory for hydrogen-bond interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.